Calcitonin, porcine
Overview
Description
Calcitonin, porcine, is a polypeptide hormone secreted by the parafollicular cells of the thyroid gland in pigs. It plays a crucial role in calcium and phosphorus metabolism by inhibiting bone resorption and lowering both serum and urinary calcium concentrations . This compound, is used in various therapeutic applications, particularly in the treatment of metabolic bone diseases such as osteoporosis and Paget’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitonin, porcine, can be synthesized using recombinant DNA technology. The gene encoding porcine calcitonin is cloned and expressed in a suitable host, such as Escherichia coli or yeast. The recombinant protein is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound, involves large-scale fermentation of genetically modified microorganisms. The fermentation broth is harvested, and the calcitonin is extracted and purified through a series of chromatographic steps, including ion exchange and reverse-phase high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Calcitonin, porcine, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize the disulfide bridge between cysteine residues at positions 1 and 7.
Reduction: Dithiothreitol or β-mercaptoethanol can reduce the disulfide bridge, leading to the formation of free thiol groups.
Substitution: Amino acid residues in calcitonin can be substituted using site-directed mutagenesis to study the structure-function relationship.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of calcitonin, as well as various analogs with substituted amino acid residues .
Scientific Research Applications
Calcitonin, porcine, has numerous scientific research applications:
Chemistry: Used as a model peptide to study protein folding, stability, and interactions.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Employed in the treatment of osteoporosis, Paget’s disease, and hypercalcemia.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Calcitonin, porcine, exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to decreased bone resorption and lower calcium levels in the blood . The molecular targets include the calcitonin receptor, which is coupled to the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate. This signaling pathway ultimately results in the inhibition of osteoclast-mediated bone resorption .
Comparison with Similar Compounds
Calcitonin, porcine, is compared with other similar compounds, such as human calcitonin, salmon calcitonin, and eel calcitonin. These compounds share a similar amino acid sequence but differ in their potency and biological activity .
Human Calcitonin: Less potent than porcine calcitonin but has similar biological effects.
Salmon Calcitonin: More potent than porcine calcitonin and widely used in clinical applications due to its higher efficacy.
Eel Calcitonin: Similar to salmon calcitonin in terms of potency and biological activity.
This compound, is unique due to its specific amino acid sequence and its use in various therapeutic and research applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C159H234N46O45S3/c1-77(2)52-98(185-146(239)107(61-118(161)213)191-136(229)95(37-25-48-172-159(168)169)181-144(237)105(59-88-65-173-93-35-23-22-34-91(88)93)189-141(234)102(58-87-40-42-90(212)43-41-87)184-130(223)81(9)178-150(243)112(71-207)198-140(233)100(54-79(5)6)195-155(248)126(80(7)8)201-153(246)115(75-252)200-156(249)127(82(10)210)202-152(245)114(73-209)199-139(232)99(53-78(3)4)186-147(240)110(64-121(164)216)194-151(244)113(72-208)196-131(224)92(160)74-251)138(231)192-109(63-120(163)215)149(242)193-108(62-119(162)214)148(241)188-103(56-85-30-18-14-19-31-85)142(235)190-106(60-89-66-170-76-177-89)145(238)182-94(36-24-47-171-158(166)167)135(228)187-104(57-86-32-20-15-21-33-86)143(236)197-111(70-206)134(227)175-67-122(217)179-97(46-51-253-12)132(225)174-68-123(218)180-101(55-84-28-16-13-17-29-84)133(226)176-69-124(219)204-49-27-39-117(204)154(247)183-96(44-45-125(220)221)137(230)203-128(83(11)211)157(250)205-50-26-38-116(205)129(165)222/h13-23,28-35,40-43,65-66,76-83,92,94-117,126-128,173,206-212,251-252H,24-27,36-39,44-64,67-75,160H2,1-12H3,(H2,161,213)(H2,162,214)(H2,163,215)(H2,164,216)(H2,165,222)(H,170,177)(H,174,225)(H,175,227)(H,176,226)(H,178,243)(H,179,217)(H,180,218)(H,181,237)(H,182,238)(H,183,247)(H,184,223)(H,185,239)(H,186,240)(H,187,228)(H,188,241)(H,189,234)(H,190,235)(H,191,229)(H,192,231)(H,193,242)(H,194,244)(H,195,248)(H,196,224)(H,197,236)(H,198,233)(H,199,232)(H,200,249)(H,201,246)(H,202,245)(H,203,230)(H,220,221)(H4,166,167,171)(H4,168,169,172)/t81-,82+,83+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPTWBWKJAJGSR-LJNLPFSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C159H234N46O45S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153898 | |
Record name | Calcitonin, porcine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3606.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12321-44-7 | |
Record name | Calcitonin, porcine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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